BenchChemオンラインストアへようこそ!

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride

Physicochemical property LogP Pharmacokinetics

(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride (CAS 1956437-52-7) is a chiral, halogenated pyridine derivative classified as a 1-(pyridin-2-yl)ethanamine. The compound features a stereogenic carbon bonded to an amino group, a bromine substituent at the 4-position of the pyridine ring, and is supplied as a hydrochloride salt.

Molecular Formula C7H10BrClN2
Molecular Weight 237.52 g/mol
Cat. No. B13907770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride
Molecular FormulaC7H10BrClN2
Molecular Weight237.52 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC(=C1)Br)N.Cl
InChIInChI=1S/C7H9BrN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
InChIKeyPHKIMBPFWPQAKE-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride: Chiral Amine Intermediate


(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride (CAS 1956437-52-7) is a chiral, halogenated pyridine derivative classified as a 1-(pyridin-2-yl)ethanamine [1]. The compound features a stereogenic carbon bonded to an amino group, a bromine substituent at the 4-position of the pyridine ring, and is supplied as a hydrochloride salt . It serves primarily as a bifunctional building block in medicinal chemistry and asymmetric synthesis [2].

Why Generic Substitution of (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride Can Lead to Experimental Failure


Substituting (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride with a close analog or the racemate is not straightforward due to its dual functional nature. The specific (S)-enantiomer is necessary for inducing chirality in downstream products [1]. Simultaneously, the 4-bromo substituent is a critical synthetic handle for metal-catalyzed cross-coupling reactions, which cannot be replicated by the non-halogenated parent compound [2]. Using the (R)-enantiomer will produce a different stereochemical outcome, while a des-bromo analog will lack the reactivity needed for key bond-forming steps.

Quantitative Differentiation Evidence for (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride vs. Analogs


Increased Lipophilicity Compared to Des-Bromo Analog

The presence of the bromine atom significantly increases the compound's calculated lipophilicity (LogP) compared to its non-halogenated congener, (S)-1-(pyridin-2-yl)ethanamine. This difference is a key factor in predicting membrane permeability and non-specific protein binding. A higher LogP suggests improved passive diffusion across biological membranes but potential for increased metabolic clearance. [1]

Physicochemical property LogP Pharmacokinetics

Synthetic Reactivity Advantage Over Non-Halogenated Analogs

The 4-bromo substituent confers reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the direct arylation/amination at the 4-position of the pyridine ring in a way that is impossible for the des-bromo analog, (S)-1-(pyridin-2-yl)ethanamine. [1] [2]

Cross-coupling Suzuki reaction Buchwald-Hartwig reaction

Potential Biological Differentiation at the P2X4 Receptor

Preliminary biological data indicates the (S)-enantiomeric scaffold shows activity as a P2X4 receptor antagonist, with a reported IC50 value. This target-specific activity is not reported for the (R)-enantiomer or the racemic mixture in the same database, suggesting stereochemically-dependent pharmacology. [1]

P2X4 receptor Antagonist IC50

Application Scenarios for (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride Based on Evidence


Asymmetric Synthesis of Chiral Drug Candidates Requiring Late-Stage Diversification

This compound is suited as a chiral building block in the synthesis of investigative drugs. The (S)-enantiomer establishes the desired stereochemistry early in the synthetic route, while the 4-bromo handle enables late-stage diversification via Suzuki or Buchwald-Hartwig couplings to explore structure-activity relationships (SAR) around the pyridine core [1].

Optimization of CNS-Penetrant Compounds Where Increased Lipophilicity is a Risk Factor

In lead optimization for central nervous system (CNS) targets, the higher LogP of this brominated scaffold (2.29) compared to the des-bromo analog (1.80) serves as a measurable parameter . Research teams can use this data to design in vitro permeability and protein binding assays to manage the compound's physiochemical risk profile.

Investigative Pharmacology of P2X4-Mediated Pathways

The compound's reported micromolar activity (IC50 = 8.34 μM) at the human P2X4 receptor [2] makes the (S)-enantiomer scaffold a starting point for the development of more potent and selective chemical probes. Its use in cell-based assays to study P2X4 antagonism is directly supported by this evidence.

Quote Request

Request a Quote for (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.